molecular formula C8H16N2O4 B6342607 CML-d2 CAS No. 2098497-00-6

CML-d2

Cat. No.: B6342607
CAS No.: 2098497-00-6
M. Wt: 206.24 g/mol
InChI Key: NUXSIDPKKIEIMI-HQIDLNOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CML-d2 is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.12356049 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

CML-d2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with calcium-binding proteins, such as calmodulin-like proteins, which are essential for calcium signal transduction in cells . These interactions often result in conformational changes in the proteins, thereby modulating their activity and downstream signaling pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the differentiation and expansion of primary acute and chronic myeloid leukemia cells in vitro . Additionally, it can modulate glucose metabolism and glycolysis, thereby maintaining ATP turnover in tumor cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to calcium-binding sites on calmodulin-like proteins, inducing conformational changes that expose hydrophobic residues . This binding interaction is calcium-dependent and magnesium-independent, highlighting the specificity of this compound for calcium signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the combination of this compound with other therapeutic agents, such as tyrosine kinase inhibitors, has been shown to enhance anti-leukemic properties over time . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects. For example, studies have shown that the administration of this compound in combination with other drugs can result in stronger anti-survival and anti-proliferative effects on leukemia-derived cells . It is essential to determine the optimal dosage to minimize toxicity and maximize therapeutic efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism. For instance, this compound has been shown to modulate the activity of cytidine deaminase and deoxycytidine kinase, which are crucial for the metabolism of cytidine analogues . These interactions highlight the compound’s role in regulating metabolic pathways in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For example, this compound is transported across cell membranes by specific amino acid transporters, which facilitate its uptake and distribution within cells . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized to particular cellular compartments or organelles, where it exerts its effects. For instance, this compound has been observed to localize to the plasma membrane and dendritic compartments in neurons, influencing neurotransmitter release and cell signaling . This subcellular localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXSIDPKKIEIMI-HQIDLNOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.